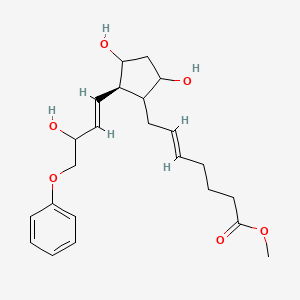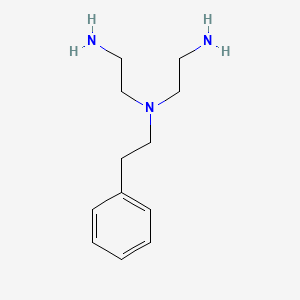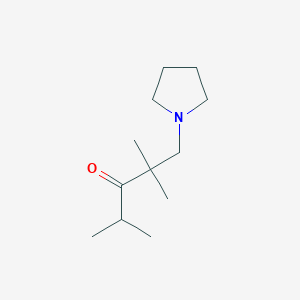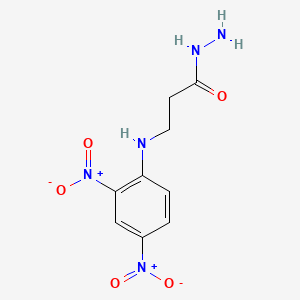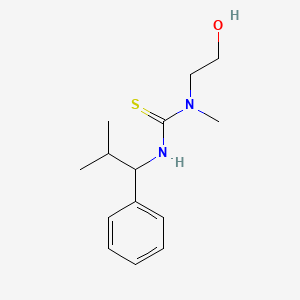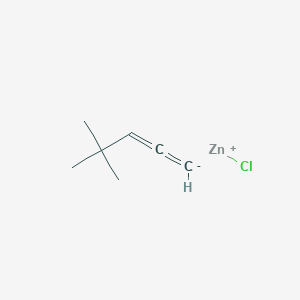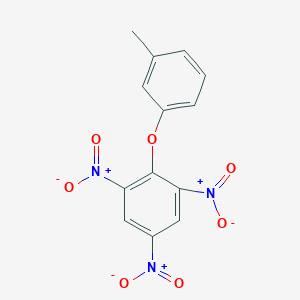
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a benzene ring, along with a 3-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1,3,5-trinitrobenzene typically involves the nitration of 2-(3-Methylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Methylphenoxy)-1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with three nitro groups attached to a toluene ring.
2,4-Dinitrophenol (DNP): A compound with two nitro groups attached to a phenol ring.
2,4,6-Trinitrophenol (Picric Acid): A compound with three nitro groups attached to a phenol ring.
Uniqueness
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene is unique due to the presence of the 3-methylphenoxy group, which imparts different chemical and physical properties compared to other nitroaromatic compounds
特性
CAS番号 |
74534-05-7 |
|---|---|
分子式 |
C13H9N3O7 |
分子量 |
319.23 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-8-3-2-4-10(5-8)23-13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
InChIキー |
SOOCRHXNGMCZSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


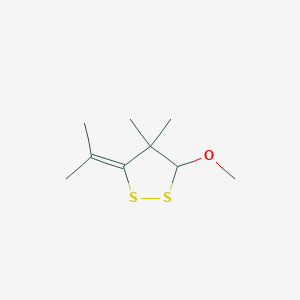
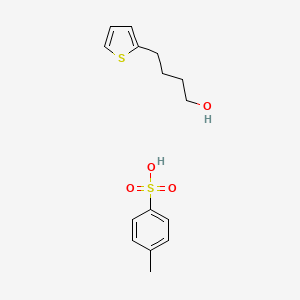
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
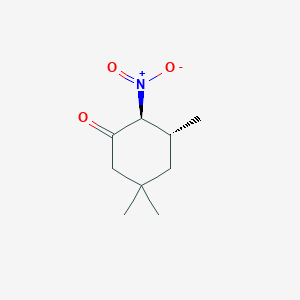
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
